molecular formula C8H5N5 B3314240 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile CAS No. 950769-00-3

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Cat. No.: B3314240
CAS No.: 950769-00-3
M. Wt: 171.16 g/mol
InChI Key: DXMJLLQDQULJIK-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that contains both a triazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with sodium azide, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

2-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer activities.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-Triazol-3-yl)pyridine
  • 3-(2-Pyridyl)-1H-1,2,4-triazole
  • 2-(2-Pyridyl)benzimidazole

Uniqueness

2-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbonitrile is unique due to the presence of both a triazole and a nitrile group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a versatile intermediate in organic synthesis make it a valuable compound in various research fields .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-4-7-2-1-3-11-8(7)13-6-10-5-12-13/h1-3,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMJLLQDQULJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-nicotinonitrile (10.30 g, 74.4 mmol), 1H-[1,2,4]Triazole (5.36 g, 77.6 mmol), and Cs2CO3 (25.28 g, 77.6 mmol) in DMSO (30 mL) was stirred at 50° C. for C for 30 min. The resulting off-white semisolid was partitioned with water (600 mL) and DCM (600 mL), and the aq layer was extracted with DCM (2×200 mL). The combined organic layers were dried (Na2SO4), concentrated, and put under vacuum at 90° C. to remove the bulk of DMSO. The resulting white solid was briefly triturated with refluxing diethyl ether (100 mL), allowed to cool to rt, and filtered. The filter cake was washed with ether (3×50 mL) and dried to yield the title compound as white fluffy needles (11.37 g, 89%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
25.28 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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